molecular formula C8H10BrN3O B12127227 2-(3-Bromoanilino)acetohydrazide CAS No. 2371-32-6

2-(3-Bromoanilino)acetohydrazide

Cat. No.: B12127227
CAS No.: 2371-32-6
M. Wt: 244.09 g/mol
InChI Key: DTNPEGXILXIBQR-UHFFFAOYSA-N
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Description

2-(3-Bromoanilino)acetohydrazide is an organic compound with the molecular formula C8H10BrN3O It is a derivative of acetohydrazide, where the hydrazide group is substituted with a 3-bromoaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromoanilino)acetohydrazide typically involves the reaction of 3-bromoaniline with ethyl 2-bromoacetate to form ethyl 2-(3-bromoanilino)acetate. This intermediate is then treated with hydrazine hydrate to yield the final product, this compound .

Reaction Steps:

  • Formation of Ethyl 2-(3-Bromoanilino)acetate:

    • React 3-bromoaniline with ethyl 2-bromoacetate in the presence of a base (e.g., sodium ethoxide) in ethanol.
    • Reflux the mixture for several hours.
    • Isolate the product by distillation and recrystallization.
  • Formation of this compound:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromoanilino)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Bromoanilino)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydrazide group play crucial roles in these interactions, allowing the compound to form stable complexes with its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromoanilino)acetohydrazide is unique due to the specific positioning of the bromine atom at the 3-position, which can influence its reactivity and interactions with other molecules. This unique structure can result in different biological activities and chemical properties compared to its analogs .

Properties

CAS No.

2371-32-6

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

2-(3-bromoanilino)acetohydrazide

InChI

InChI=1S/C8H10BrN3O/c9-6-2-1-3-7(4-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)

InChI Key

DTNPEGXILXIBQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC(=O)NN

Origin of Product

United States

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